molecular formula C25H31N3O2 B11112902 1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone

1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone

Cat. No.: B11112902
M. Wt: 405.5 g/mol
InChI Key: AKQAXRWQNODFGA-UHFFFAOYSA-N
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Description

1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a triazaspiro undecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the triazaspiro undecane core. This core is then functionalized with the appropriate substituents through a series of reactions, including nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-HYDROXYPROPAN-2-YL)ACETOPHENONE: Shares a similar hydroxyl and isopropyl substitution pattern.

    2-HYDROXY-4-(2-HYDROXYETHOXY)-2-METHYLPROPIOPHENONE: Contains similar functional groups and is used in similar applications.

Uniqueness

1-[2-(2-HYDROXYPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE is unique due to its triazaspiro undecane core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4-(2-hydroxyphenyl)-2-(4-propan-2-ylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C25H31N3O2/c1-17(2)19-8-10-20(11-9-19)22-16-23(21-6-4-5-7-24(21)30)27-25(26-22)12-14-28(15-13-25)18(3)29/h4-11,17,22,26,30H,12-16H2,1-3H3

InChI Key

AKQAXRWQNODFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NC3(N2)CCN(CC3)C(=O)C)C4=CC=CC=C4O

Origin of Product

United States

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